2,2-dimethyl-N-{2-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]ethyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-DIMETHYL-N-{2-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE is a complex organic compound with a unique structure that includes a benzimidazole ring and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-N-{2-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE typically involves the reaction of 2,2-dimethylpropanamide with a benzimidazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-DIMETHYL-N-{2-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
2,2-DIMETHYL-N-{2-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-DIMETHYL-N-{2-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE involves its interaction with specific molecular targets. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-N-(3-methylphenyl)propanamide
- 2,2-Dimethyl-1,3-propanediamine
Uniqueness
2,2-DIMETHYL-N-{2-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE is unique due to its combination of a benzimidazole ring and a propanamide group. This structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the benzimidazole ring enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C19H29N3O |
---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
2,2-dimethyl-N-[2-[1-(3-methylbutyl)benzimidazol-2-yl]ethyl]propanamide |
InChI |
InChI=1S/C19H29N3O/c1-14(2)11-13-22-16-9-7-6-8-15(16)21-17(22)10-12-20-18(23)19(3,4)5/h6-9,14H,10-13H2,1-5H3,(H,20,23) |
InChI Key |
RALSGOMEAPRCOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1CCNC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.